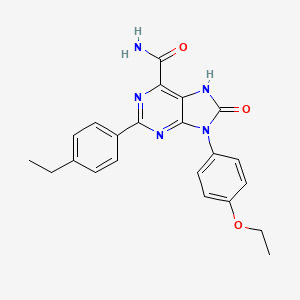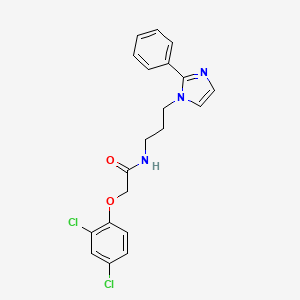
2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various pharmacological properties. DPA was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Derivatives of the compound, specifically omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide, have been synthesized and evaluated for their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, showcasing significant potential for further development as anticonvulsant agents (Aktürk et al., 2002).
Antibacterial Activity
Research has also focused on the synthesis of derivatives with potential antibacterial properties. Studies on 4-oxo-thiazolidines and 2-oxo-azetidines as antibacterial agents against gram-positive and gram-negative bacteria, including S. aureus and E. coli, demonstrated moderate to good activity. This suggests the structural elements of these derivatives contribute to their antibacterial efficacy, with QSAR studies highlighting the role of hydrophobicity and steric bulk (Desai et al., 2008).
Antitumor Activity
The synthesis of new derivatives bearing different heterocyclic ring systems has been explored for antitumor activity. Specifically, compounds with the 2-(4-aminophenyl)benzothiazole structure showed significant anticancer activity against various human tumor cell lines. Among them, specific derivatives demonstrated considerable anticancer activity, highlighting the potential of these compounds in antitumor applications (Yurttaş et al., 2015).
Histamine H3-Receptor Antagonism
Derivatives containing para-substituted aromatic ethers with benzophenone and a 3-(1H-imidazol-4-yl)propyloxy moiety were investigated for their potency as histamine H3-receptor antagonists. The study introduced a new lead compound for this class, demonstrating high antagonist potency in vitro and in vivo, signifying their potential as therapeutic agents in treating central nervous system disorders (Sasse et al., 2001).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-16-7-8-18(17(22)13-16)27-14-19(26)23-9-4-11-25-12-10-24-20(25)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVDHSBGTKSUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


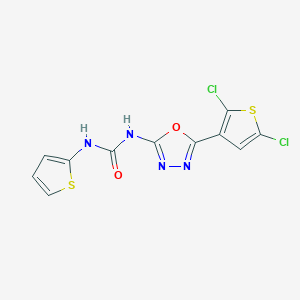
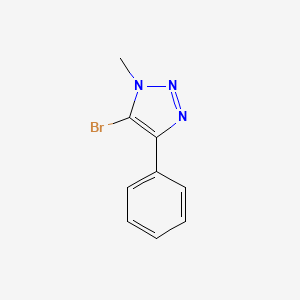
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
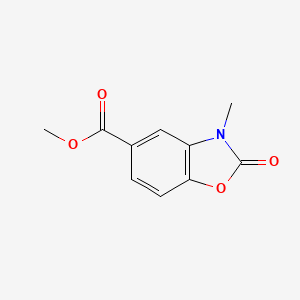
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate](/img/structure/B2755924.png)
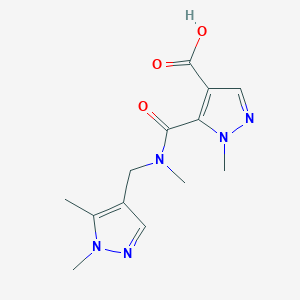
![3-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B2755926.png)
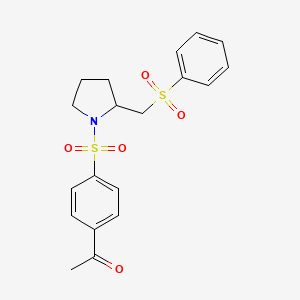
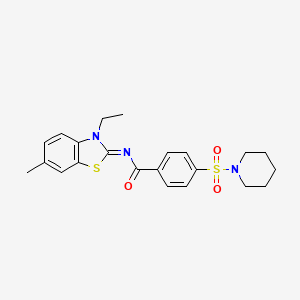
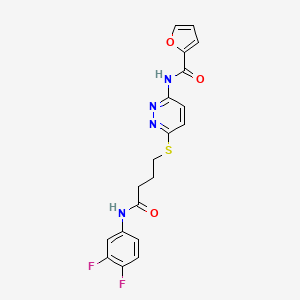
![N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2755933.png)
![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)
